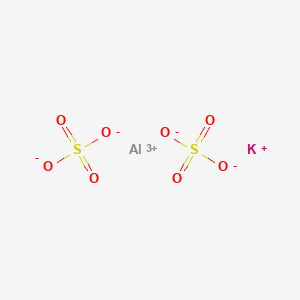
Basic Blue 53
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basic Blue 53, also known as C.I. Basic Blue 53, is a synthetic dye with the molecular formula C16H17Cl3N4OSZn and a molecular weight of 469.15 g/mol . It is commonly used in the textile industry for dyeing acrylic fibers and other materials. The compound is known for its vibrant blue color and is often used in various industrial applications.
Méthodes De Préparation
Basic Blue 53 is synthesized through a multi-step process involving several key reactions. The primary raw materials used in its synthesis are 2-aminobenzothiazole and N,N-dimethylaniline . The synthesis involves the following steps:
Diazotization: 2-aminobenzothiazole is diazotized using nitrosyl sulfuric acid at low temperatures.
Coupling: The diazonium salt formed is then coupled with N,N-dimethylaniline.
Methylation: The resulting compound is methylated using dimethyl sulfate.
Precipitation: Zinc chloride is added to form a double salt, which is then filtered and dried to obtain Basic Blue 53
Analyse Des Réactions Chimiques
Basic Blue 53 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to its leuco form, which is colorless.
Substitution: Basic Blue 53 can undergo substitution reactions, particularly in the presence of nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Basic Blue 53 has a wide range of applications in scientific research, including:
Chemistry: It is used as a dye in various chemical reactions and processes.
Biology: The compound is used in staining techniques for microscopy, helping to visualize cellular structures.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints
Mécanisme D'action
The mechanism of action of Basic Blue 53 involves its interaction with molecular targets, leading to its effects. The compound can interact with cellular components, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Basic Blue 53 can be compared with other similar compounds, such as:
Basic Blue 9:
Basic Violet 10: Another dye with similar properties but different color and applications.
Basic Green 4: A green dye with similar chemical properties but different applications.
Basic Blue 53 is unique due to its specific molecular structure, which imparts its characteristic blue color and makes it suitable for various industrial and research applications.
Propriétés
Numéro CAS |
11075-20-0 |
|---|---|
Formule moléculaire |
C17H17I3N4SZn |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





